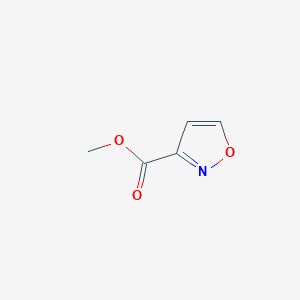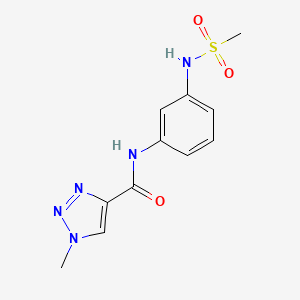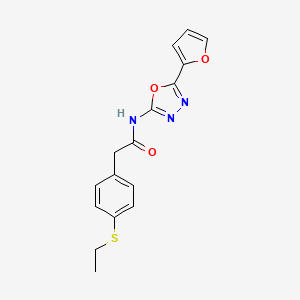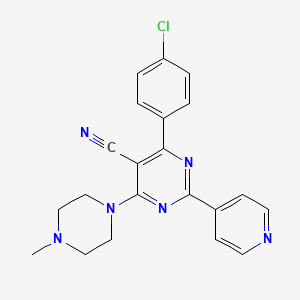
Methyl isoxazole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl isoxazole-3-carboxylate is a compound related to Leflunomide, an antirheumatic compound used to treat rheumatoid arthritis and psoriatic arthritis . It is a reactant for Click/aza-Michael or Click/oligomeric alkyl carbodiimide esterification reactions .
Synthesis Analysis
The synthesis of isoxazole derivatives often involves metal-free synthetic routes . A common method is the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole . Methyl 3-hydroxy-5-isoxazolecarboxylate was prepared on a kilogram scale via bromination of dimethyl fumarate under photoflow conditions followed by condensation with hydroxyurea .Molecular Structure Analysis
The molecular structure of Methyl isoxazole-3-carboxylate can be determined using single-crystal X-ray diffractometry . The structure of this compound can also be viewed using Java or Javascript .Chemical Reactions Analysis
Isoxazole derivatives are synthesized via various reactions. One of the most researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .Physical And Chemical Properties Analysis
Methyl isoxazole-3-carboxylate is a white to off-white crystalline powder . Its molecular formula is C5H5NO3 and it has a molecular weight of 127.098 Da .Aplicaciones Científicas De Investigación
Drug Discovery and Development
Methyl isoxazole-3-carboxylate: is a significant scaffold in drug discovery due to its presence in many commercially available drugs. Its derivatives exhibit a wide range of biological activities, including anticancer , antioxidant , antibacterial , and antimicrobial properties . This compound is particularly valuable in the synthesis of functionalized heterocyclic molecules, which are crucial for expanding the drug-like chemical space and binding to biological targets.
Synthesis of Isoxazole Derivatives
The compound serves as a key intermediate in the synthesis of isoxazole derivatives. These derivatives are important due to their pharmacological significance, showing therapeutic potential as anticancer , insecticidal , antibacterial , antituberculosis , antifungal , antibiotic , antitumor , and antiulcerogenic agents .
Green Chemistry Applications
Methyl isoxazole-3-carboxylate: can be employed in metal-free synthetic routes, adhering to the principles of green chemistry. This is particularly important for synthesizing isoxazoles without the disadvantages associated with metal-catalyzed reactions, such as high costs, toxicity, and significant waste generation .
Generation of Diverse Heterocyclic Molecules
The compound is instrumental in developing robust synthetic methods for generating a diverse collection of heterocyclic molecules. This accelerates the drug discovery process by providing a variety of functionalized scaffolds that can interact with numerous biological targets .
Anticancer Drug Design
Isoxazole scaffolds, including those derived from Methyl isoxazole-3-carboxylate , are used in anticancer drug design. They are explored as potential histone deacetylase (HDAC) inhibitors, which play a role in the regulation of gene expression and are targets for cancer therapy .
Nanocatalysis
In the field of nanocatalysis, Methyl isoxazole-3-carboxylate derivatives are investigated for their potential in catalyzing chemical reactions at the nanoscale. This application is significant for the development of new materials and chemicals with enhanced properties .
Mecanismo De Acción
Target of Action
Isoxazole derivatives show different biological activities such as anticancer, antioxidant, antibacterial, and antimicrobial activity . The core structure of isoxazole has been found in many drugs such as sulfamethoxazole that acts as an antibiotic, muscimol that acts as GABAA, ibotenic acid that acts as a neurotoxin, parecoxib that acts as a COX2 inhibitor, and leflunomide that acts as an immunosuppressant agent .
Mode of Action
The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole . Two predicted mechanisms have been reported for the 1,3-dipolar cycloaddition reaction—firstly, pericyclic cycloaddition reaction via concerted mechanism and secondly, via a step-by-step mechanism through diradical intermediate formation .
Biochemical Pathways
Isoxazoles can be synthesized via different pathways using both homogeneous as well as heterogeneous catalysts . Nevertheless, the most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .
Result of Action
Isoxazole derivatives are known to exhibit a range of biological activities, including anticancer, antioxidant, antibacterial, and antimicrobial effects .
Action Environment
It is known that the metal-free synthetic reactions avoid the requirement of inert gas, cryogenics, as well as toxic metal contamination, making them useful for the generation of diverse molecular architectures .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 1,2-oxazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO3/c1-8-5(7)4-2-3-9-6-4/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BELORUTWNZRKML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NOC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
25742-68-1 |
Source


|
| Record name | methyl 1,2-oxazole-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[2-(4-Methoxyphenyl)-2-oxoethyl]sulfanyl}benzoic acid](/img/structure/B3007243.png)
![N-{2-[5-(4-ethoxyphenyl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B3007247.png)

![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(2,5-dichlorothiophen-3-yl)methanone](/img/structure/B3007251.png)







![2-((4-hydroxy-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B3007263.png)
